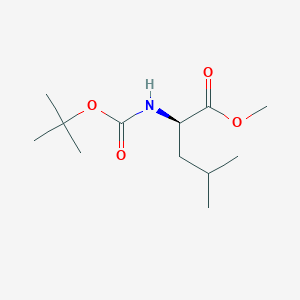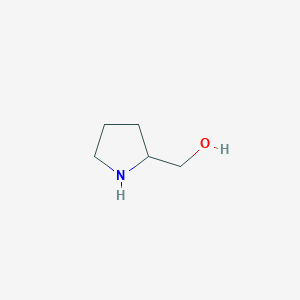
2-Chloro-4-éthyl-5-fluoropyrimidine
Vue d'ensemble
Description
2-Chloro-4-ethyl-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C6H6ClFN2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Applications De Recherche Scientifique
2-Chloro-4-ethyl-5-fluoropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a tool for studying enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Safety and Hazards
2-Chloro-4-ethyl-5-fluoropyrimidine is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mécanisme D'action
Target of Action
2-Chloro-4-ethyl-5-fluoropyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The primary targets of pyrimidine derivatives are often enzymes involved in nucleic acid synthesis, such as thymidylate synthase .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution . This involves the nucleophilic attack on the pyrimidine ring, favoring the formation of C-4 substituted products . The highly electron-deficient character of the pyrimidine ring makes this reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of thymidylate synthase can disrupt the synthesis of thymidine monophosphate (dTMP), a critical component of DNA . This can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of 2-Chloro-4-ethyl-5-fluoropyrimidine’s action would largely depend on its specific targets and the pathways it affects. As mentioned, one potential effect is the disruption of DNA synthesis in cells, leading to DNA damage and cell death . This could potentially make the compound useful in the treatment of conditions characterized by rapid cell division, such as cancer .
Analyse Biochimique
Biochemical Properties
It is known that fluorinated pyrimidines, a group to which this compound belongs, can have significant impacts on biological systems . They are often used in the synthesis of active pharmaceutical ingredients, such as antibiotics .
Molecular Mechanism
It is known that fluorinated pyrimidines can inhibit RNA- and DNA-modifying enzymes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-5-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 4-ethylpyrimidine with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of 2-Chloro-4-ethyl-5-fluoropyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-ethyl-5-fluoropyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-ethyl-5-fluoropyrimidine and 2-thio-4-ethyl-5-fluoropyrimidine.
Oxidation: Products include various oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-4-methoxy-5-fluoropyrimidine
Uniqueness
2-Chloro-4-ethyl-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the pyrimidine ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of complex molecules for various applications .
Propriétés
IUPAC Name |
2-chloro-4-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMICJGGJZGEWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597827 | |
| Record name | 2-Chloro-4-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-90-3 | |
| Record name | 2-Chloro-4-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)



![2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B174864.png)

![(19S)-19-Ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B174867.png)



